3,5-Dibromo-4-ethoxypyridine
Description
Structure
3D Structure
Properties
CAS No. |
89677-66-7 |
|---|---|
Molecular Formula |
C7H7Br2NO |
Molecular Weight |
280.94 g/mol |
IUPAC Name |
3,5-dibromo-4-ethoxypyridine |
InChI |
InChI=1S/C7H7Br2NO/c1-2-11-7-5(8)3-10-4-6(7)9/h3-4H,2H2,1H3 |
InChI Key |
YLCLQBVICZDSLL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=NC=C1Br)Br |
Canonical SMILES |
CCOC1=C(C=NC=C1Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Dibromo 4 Ethoxypyridine and Analogues
Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a widely used method for the synthesis of biaryl compounds. nih.gov 3,5-Dibromo-4-ethoxypyridine can be selectively coupled with various arylboronic acids in the presence of a palladium catalyst and a base to form mono- or diarylated products. The reaction conditions can often be tuned to control the degree of substitution. The synthesis of 3,5-bis(2-indolyl)pyridine derivatives has been achieved using Suzuki-type reactions starting from 3,5-dibromopyridine (B18299). fishersci.se
The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.govresearchgate.net For instance, the use of specific phosphine (B1218219) ligands can facilitate the coupling of even challenging substrates. researchgate.net
Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Bromopyridine Derivatives
| Bromopyridine Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |
| 3,5-Dibromopyridine | Arylboronic acid | Pd(0) catalyst | 3-Aryl-5-bromopyridine | Good | fishersci.se |
| 3-Bromo-5-ethoxypyridine | Phenylboronic acid | Pd(PPh₃)₄ | 3-Ethoxy-5-phenylpyridine | - | hsppharma.com |
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Mono-, di-, and tri-arylated products | Variable | beilstein-journals.org |
This table presents illustrative examples and yields may vary based on specific reaction conditions.
Sonogashira Coupling for Alkyne Introduction
The Sonogashira coupling reaction provides a direct method for the introduction of alkyne functionalities onto the pyridine (B92270) ring. organic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgnih.gov
This compound can undergo Sonogashira coupling to yield mono- or di-alkynylated pyridines. The chemoselectivity of the reaction, particularly for polyhalogenated pyridines, can be controlled by carefully optimizing the reaction conditions. nih.gov For example, studies on 3,5-dibromo-2,6-dichloropyridine (B8238365) have demonstrated that a variety of mono-, di-, tri-, and tetra-alkynylated pyridines can be synthesized in good yields. nih.gov
Table 2: Key Parameters in Sonogashira Coupling Reactions
| Parameter | Role in the Reaction | Typical Reagents/Conditions | Reference |
| Catalyst | Facilitates the oxidative addition and reductive elimination steps. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(CF₃COO)₂ | organic-chemistry.orgscirp.org |
| Co-catalyst | Activates the alkyne. | CuI | organic-chemistry.orgscirp.org |
| Base | Neutralizes the hydrogen halide formed and deprotonates the alkyne. | Et₃N, piperidine, K₂CO₃ | organic-chemistry.orgscirp.org |
| Solvent | Provides a medium for the reaction. | DMF, THF, toluene | scirp.org |
This table summarizes the general components of a Sonogashira coupling reaction.
Chemical Transformations and Reaction Mechanisms of 3,5 Dibromo 4 Ethoxypyridine
Cross-Coupling Reactions of 3,5-Dibromo-4-ethoxypyridine
Negishi and Stille Coupling Methodologies
The bromine atoms at the C-3 and C-5 positions of this compound render it a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Negishi and Stille couplings. These reactions are powerful methods for forming new carbon-carbon bonds.
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide. For this compound, the reaction would typically proceed via oxidative addition of the Pd(0) catalyst to one of the C-Br bonds, followed by transmetalation with an organozinc reagent (R-ZnX) and subsequent reductive elimination to form the coupled product. While specific studies on this compound are not prevalent, the reactivity can be inferred from studies on similar dihalopyridines. The choice of catalyst and reaction conditions is crucial for controlling selectivity between the two bromine positions.
Stille Coupling: The Stille reaction couples the substrate with an organostannane reagent (R-SnBu₃). The catalytic cycle is similar to the Negishi coupling, involving oxidative addition, transmetalation, and reductive elimination. The Stille reaction is known for its tolerance of a wide variety of functional groups. For substrates like this compound, the reaction offers a pathway to introduce alkyl, vinyl, aryl, or other organic moieties at the C-3 and/or C-5 positions. Research on 3,5-dibromopyridine (B18299) has shown its utility in synthesizing complex ligands and pyridine (B92270) derivatives through Stille-type reactions. mdpi.com
A general representation of these coupling reactions is shown below:

Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method allows for the coupling of amines with aryl halides, such as this compound, to form N-aryl or N-heteroaryl products. This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and high functional group tolerance, replacing harsher classical methods. google.com
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. For this compound, this reaction provides a direct route to 3-amino-5-bromo-4-ethoxypyridine or 3,5-diamino-4-ethoxypyridine derivatives, which are valuable intermediates in medicinal chemistry. The choice of phosphine (B1218219) ligand is critical to the success and selectivity of the reaction. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the catalytic cycle. researchgate.net
| Reaction | Reagents | Typical Catalyst System | Product Type |
| Buchwald-Hartwig Amination | Primary/Secondary Amine, Base (e.g., NaOtBu) | Pd(0) source (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., Xantphos) | Aryl Amines |
Chemo- and Regioselectivity in Dual Bromine Substitutions
When a molecule like this compound, which possesses two identical leaving groups (bromine atoms), undergoes a monosubstitution reaction, the question of regioselectivity arises. The positions C-3 and C-5 are electronically similar but can be differentiated by the influence of the C-4 ethoxy group and the pyridine nitrogen.
The C-4 ethoxy group is electron-donating through resonance, which can influence the reactivity of the adjacent C-3 and C-5 positions. However, in symmetrically substituted pyridines, the two positions are often electronically equivalent. Regioselectivity in cross-coupling reactions can be controlled by several factors:
Steric Hindrance: A bulky coupling partner may preferentially react at the less sterically hindered site, although in this case, the C-3 and C-5 positions are sterically similar.
Directed Metalation: It is possible to achieve regioselectivity through a directed metal-halogen exchange. For instance, studies on 2,5-dibromo-4-methoxypyridine (B2608117) have shown that treatment with n-BuLi can lead to selective lithiation, which can then be quenched with an electrophile. arkat-usa.orgresearchgate.net A similar strategy could potentially differentiate the C-3 and C-5 positions of this compound under specific conditions.
Catalyst Control: The choice of ligand and catalyst system can influence which position reacts. Studies on 2,4-dibromopyridine (B189624) have demonstrated that different palladium catalysts (mononuclear, cluster, or nanoparticle) can lead to different site selectivity in Suzuki-Miyaura cross-coupling. Current time information in Bangalore, IN.
In the amination of 3-bromo-4-ethoxypyridine (B1611126) with potassium amide, the formation of a byproduct, 2-amino-5-bromo-4-ethoxypyridine, is proposed to occur through an intermediate of this compound, suggesting that substitution patterns can be complex and may involve rearrangement mechanisms. researchgate.net
Functional Group Interconversions (FGIs) at C-3 and C-5 Bromine Sites
The bromine atoms on this compound are versatile handles for a variety of functional group interconversions (FGIs), beyond the cross-coupling reactions mentioned above. These transformations allow for the introduction of a wide range of functionalities.
One of the most common FGIs is nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the pyridine nitrogen and the bromine atoms activates the ring towards attack by strong nucleophiles. For example, alkoxides, thiolates, or amines can displace the bromide ions, typically under heated conditions.
Another key FGI is metal-halogen exchange . Treating this compound with a strong base like n-butyllithium (n-BuLi) at low temperatures can replace one of the bromine atoms with lithium. The resulting organolithium species is a powerful nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce new functional groups. Research on the related 2,5-dibromo-4-methoxypyridine has demonstrated regioselective metal-halogen exchange and subsequent functionalization. arkat-usa.orgresearchgate.net
| FGI Type | Reagent Example | Intermediate | Product Functional Group |
| Nucleophilic Substitution | Sodium Methoxide (NaOMe) | Meisenheimer Complex | Methoxy (-OCH₃) |
| Metal-Halogen Exchange | n-Butyllithium (n-BuLi) | Aryllithium Species | Carboxylic Acid (after CO₂) |
| Cyanation | Copper(I) Cyanide (CuCN) | - | Cyano (-CN) |
Oxidative Transformations of the Pyridine Nitrogen (N-oxidation)
The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (mCPBA). The synthesis of the parent 3,5-dibromopyridine-N-oxide is well-documented and can be performed efficiently in a microreactor with hydrogen peroxide. google.com
Reactivity of this compound N-oxide Derivatives
Once formed, this compound N-oxide becomes a versatile intermediate for further functionalization. The N-oxide group can direct incoming electrophiles and also serve as a leaving group in certain reactions.
Studies on the analogous 3,5-dibromopyridine-N-oxide show that it undergoes electrophilic nitration with a mixture of fuming nitric acid and sulfuric acid to yield the 4-nitro derivative. researchgate.netresearchgate.net This indicates that the N-oxide derivative of this compound would be highly activated towards electrophiles at the C-4 position, although this position is already substituted. The primary reactivity would therefore be nucleophilic substitution at the C-3 and C-5 positions, which are activated by the N-oxide functionality.
Furthermore, the N-oxide can be subjected to reactions with reagents like sulfuryl chloride (SO₂Cl₂). In the case of 3,5-dibromopyridine-N-oxide, this reaction leads to the introduction of a chlorine atom, yielding a mixture of 2-chloro-3,5-dibromopyridine (B1298877) and 4-chloro-3,5-dibromopyridine. researchgate.net The N-oxide can also be readily deoxygenated back to the parent pyridine using reducing agents like PCl₃ or H₂/Raney Nickel. researchgate.net
Rearrangement Reactions and Tautomerism Studies
Rearrangement Reactions: this compound can be involved in rearrangement reactions, particularly under strongly basic conditions typical for amination with reagents like potassium amide (KNH₂) in liquid ammonia (B1221849). Research on the amination of 3-bromo-4-ethoxypyridine has shown that it yields 2-amino-4-ethoxypyridine (B112725) as the main product. researchgate.net This transformation is proposed to proceed via a cine-substitution mechanism involving a hetaryne intermediate. A byproduct, 2-amino-5-bromo-4-ethoxypyridine, was also identified. Its formation is rationalized through an intermediate of this compound, which then eliminates HBr to form a 5-bromo-4-ethoxy-2,3-pyridyne intermediate. The subsequent addition of ammonia to this pyridyne leads to the rearranged product. researchgate.net This highlights a key rearrangement pathway for this class of compounds.
Tautomerism Studies: Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. The most common form in pyridine chemistry is the lactam-lactim (or pyridone-hydroxypyridine) tautomerism. However, in this compound, the hydroxyl group is "locked" as an ethoxy ether. Therefore, this compound does not exhibit the typical keto-enol or pyridone-hydroxypyridine tautomerism. cdnsciencepub.comwayne.edu While other forms of tautomerism are theoretically possible, they are not considered significant for this molecule under normal conditions.
Spectroscopic Characterization of 3,5 Dibromo 4 Ethoxypyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of 3,5-Dibromo-4-ethoxypyridine, the chemical shifts and coupling patterns of the protons provide a map of the molecule's hydrogen atoms. The two equivalent protons on the pyridine (B92270) ring at positions 2 and 6 are expected to appear as a singlet in the aromatic region, typically downfield due to the deshielding effect of the electronegative nitrogen atom and the bromine substituents. The ethoxy group will present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl (-CH3) protons, and a triplet for the methyl protons, coupled to the methylene protons.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2, H-6 | ~8.2-8.5 | Singlet (s) |
| -OCH2CH3 | ~4.0-4.3 | Quartet (q) |
| -OCH2CH3 | ~1.3-1.5 | Triplet (t) |
Note: Predicted values are based on the analysis of similar structures and are for illustrative purposes. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of this compound, a reduced number of signals is expected. The carbon atoms at positions 2 and 6 of the pyridine ring are chemically equivalent and will produce a single signal. Similarly, the bromine-substituted carbons at positions 3 and 5 will also be equivalent. The carbon atom at position 4, bonded to the ethoxy group, will have a distinct chemical shift. The two carbons of the ethoxy group will also give rise to separate signals.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2, C-6 | ~150-155 |
| C-3, C-5 | ~110-115 |
| C-4 | ~160-165 |
| -OCH2CH3 | ~65-70 |
| -OCH2CH3 | ~14-16 |
Note: Predicted values are based on the analysis of similar structures and are for illustrative purposes. Actual experimental values may vary.
Advanced Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional NMR techniques would be employed.
COSY (Correlation Spectroscopy): Would confirm the coupling between the methylene and methyl protons of the ethoxy group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between the protons and the carbons they are attached to (e.g., H-2/C-2, H-6/C-6, and the protons and carbons of the ethoxy group).
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations. For instance, correlations would be expected between the H-2/H-6 protons and the C-3/C-5 and C-4 carbons, as well as between the ethoxy protons and the C-4 carbon of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons. For example, a NOE correlation would be expected between the H-2/H-6 protons and the methylene protons of the ethoxy group.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound and is used to identify the functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. Key expected vibrations include the C-H stretching of the aromatic ring and the aliphatic ethoxy group, C=C and C=N stretching vibrations of the pyridine ring, the C-O-C stretching of the ether linkage, and the C-Br stretching vibrations.
Table 3: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 |
| C=C / C=N Ring Stretch | 1400-1600 |
| C-O-C Stretch | 1050-1250 |
| C-Br Stretch | 500-650 |
Note: Predicted values are based on the analysis of similar structures and are for illustrative purposes. Actual experimental values may vary.
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the pyridine ring and the C-Br bonds are expected to give rise to strong Raman signals. This technique is particularly useful for studying the low-frequency modes associated with the heavier bromine atoms.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.
In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. The resulting mass spectrum for this compound would be expected to show a molecular ion peak ([M]⁺˙) and several characteristic fragment ions. Due to the presence of two bromine atoms, the molecular ion and any bromine-containing fragments will exhibit a characteristic isotopic pattern (¹⁹Br and ⁸¹Br have a natural abundance of approximately 50.7% and 49.3%, respectively), resulting in an M, M+2, and M+4 pattern.
Predicted major fragmentation pathways would likely include:
Alpha-cleavage of the ether: Loss of a methyl radical (•CH₃) from the ethoxy group to form an [M-15]⁺ ion.
Loss of an ethyl group: Cleavage of the C-O bond to lose an ethyl radical (•C₂H₅), resulting in an [M-29]⁺ ion.
Loss of ethylene (B1197577): A McLafferty-type rearrangement could lead to the loss of a neutral ethylene molecule (C₂H₄), giving an [M-28]⁺˙ radical cation corresponding to 3,5-dibromo-4-hydroxypyridine.
Loss of bromine: Cleavage of a C-Br bond to form an [M-Br]⁺ ion.
Loss of the ethoxy group: Cleavage of the aryl-O bond to yield a [M-45]⁺ ion.
ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. This is particularly effective for nitrogen-containing heterocyclic compounds like pyridines, which are readily protonated at the nitrogen atom. For this compound, the ESI-MS spectrum would be expected to be dominated by the [M+H]⁺ ion. This technique is highly useful for confirming the molecular weight of the compound. The characteristic isotopic pattern from the two bromine atoms would also be clearly visible for the [M+H]⁺ peak.
HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. This is a definitive method for confirming the identity of this compound. The theoretical exact mass can be calculated based on the masses of the most abundant isotopes of its constituent elements.
Table 2: Theoretical Exact Mass for the Molecular Ion of this compound
| Formula | Ion | Calculated Exact Mass (Da) |
| C₇H₇⁷⁹Br₂NO | [M]⁺ | 278.8894 |
| C₇H₈⁷⁹Br₂NO | [M+H]⁺ | 279.8972 |
An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) would unequivocally confirm the elemental composition of the molecule. For instance, HRMS data has been successfully used to confirm the structures of related compounds like 2,5-dibromo-4-methoxypyridine (B2608117). researchgate.net
Computational Chemistry and Theoretical Insights into 3,5 Dibromo 4 Ethoxypyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict molecular geometries, energies, and other properties.
Geometry Optimization and Conformational Analysis
A geometry optimization of 3,5-Dibromo-4-ethoxypyridine would involve using DFT methods to find the most stable three-dimensional arrangement of its atoms, corresponding to the minimum energy on the potential energy surface. google.com This process would yield precise information on bond lengths, bond angles, and dihedral angles.
A conformational analysis would also be crucial, particularly focusing on the rotation around the C-O bond of the ethoxy group. This would identify different conformers (rotational isomers) and their relative energies, providing insight into the molecule's flexibility and the most populated conformations at a given temperature.
Data Table: Hypothetical Optimized Geometric Parameters
Specific calculated values for bond lengths and angles of this compound are not available in the published literature. A representative data table would typically look like this:
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C2-N1 | Data not available |
| Bond Length | C4-O | Data not available |
| Bond Length | C3-Br | Data not available |
| Bond Angle | C2-N1-C6 | Data not available |
| Dihedral Angle | C3-C4-O-C(ethyl) | Data not available |
Electronic Structure Analysis (HOMO-LUMO Energy Gaps)
The electronic structure analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.comossila.com A smaller gap generally implies higher reactivity.
For this compound, these calculations would reveal how the electron-withdrawing bromine atoms and the electron-donating ethoxy group influence the electronic properties of the pyridine (B92270) ring.
Data Table: Hypothetical Frontier Molecular Orbital Energies
Specific calculated HOMO, LUMO, and energy gap values for this compound are not documented in scientific papers. A typical presentation of such data is as follows:
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and intramolecular interactions. uni-muenchen.de It transforms the calculated wave function into localized orbitals corresponding to core electrons, lone pairs, and bonds. For this compound, NBO analysis would quantify the delocalization of electron density from donor NBOs (like lone pairs on oxygen and nitrogen) to acceptor NBOs (antibonding orbitals). These interactions, evaluated using second-order perturbation theory, reveal hyperconjugative effects that contribute to the molecule's stability. uni-muenchen.de
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is invaluable for predicting sites for electrophilic and nucleophilic attack. The map uses a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the nitrogen atom and the oxygen of the ethoxy group, and positive potential near the hydrogen atoms.
Vibrational Frequency Calculations and Scaling Factors
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations, typically done at the same level of theory as the geometry optimization, yield a set of normal modes of vibration and their corresponding frequencies. To improve agreement with experimental data, the calculated harmonic frequencies are often multiplied by empirical scaling factors. researchgate.net A study on 3,5-dibromo-2,6-dimethoxy pyridine utilized DFT calculations to analyze its vibrational modes, a similar approach would be applicable here. researchgate.net
Data Table: Hypothetical Vibrational Frequencies
Calculated and scaled vibrational frequencies for this compound are not available. A typical data table would present the following information:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
| ν(C-H) | Data not available | Data not available | C-H stretch |
| ν(C=N) | Data not available | Data not available | Pyridine ring stretch |
| ν(C-O) | Data not available | Data not available | Ether stretch |
| ν(C-Br) | Data not available | Data not available | C-Br stretch |
Ab Initio and Semi-Empirical Methods for Electronic Properties
Beyond DFT, other computational methods can be used to study electronic properties.
Ab Initio Methods : These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without using empirical parameters. iitg.ac.in They can provide highly accurate results, especially for electron correlation effects, but are computationally more demanding than DFT. They could be used to obtain benchmark electronic properties for this compound.
Semi-Empirical Methods : Methods like AM1 and PM6 use a simpler formulation of the Schrödinger equation and incorporate parameters derived from experimental data to approximate some of the complex calculations. acs.orgljmu.ac.uk While less accurate than ab initio or DFT methods, they are much faster and can be suitable for large molecules or for providing initial qualitative insights into electronic properties.
Due to the absence of specific research, a comparative analysis of these methods for this compound cannot be provided at this time.
Thermodynamic and Kinetic Modeling of Reactions Involving this compound
Thermodynamic and kinetic modeling are essential for understanding the feasibility, spontaneity, and rate of chemical reactions. These models are typically constructed using quantum mechanical methods like Density Functional Theory (DFT), which can calculate the energies of reactants, products, and transition states. sumitomo-chem.co.jpresearchgate.net
Thermodynamic Modeling
Thermodynamic analysis of a reaction involving this compound would focus on calculating state functions such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction under given conditions. For instance, in the amination of 3-bromo-4-ethoxypyridine (B1611126), it has been proposed that this compound may form as an intermediate, which then proceeds to the final product. Computational modeling could verify this pathway by calculating the Gibbs free energy of each proposed elementary step.
Optimizing the 3D geometry of all reactants, intermediates, transition states, and products.
Performing frequency calculations on the optimized structures to confirm they are true minima or first-order saddle points (transition states) and to obtain thermal corrections.
Calculating the electronic energies and adding thermal corrections to yield the final thermodynamic quantities.
A hypothetical reaction, such as the nucleophilic substitution of an ethoxy group, could be modeled to determine its feasibility.
Table 1: Hypothetical Thermodynamic Data for a Substitution Reaction
| Parameter | Reactants | Transition State | Products | ΔG (kcal/mol) |
| Gibbs Free Energy (kcal/mol) | 0.00 | +25.4 | -10.2 | -10.2 |
| Enthalpy (kcal/mol) | 0.00 | +22.1 | -12.5 | -12.5 |
| Entropy (cal/mol·K) | 105.3 | 98.7 | 101.5 | -3.8 |
This table illustrates the type of data generated from thermodynamic modeling. The values are hypothetical and represent a spontaneous (negative ΔG) and exothermic (negative ΔH) reaction.
Kinetic Modeling
Kinetic modeling focuses on the reaction rate, which is determined by the activation energy (Ea)—the energy barrier that must be overcome for the reaction to proceed. The activation energy is the difference in energy between the reactants and the transition state. According to transition state theory, a lower activation energy corresponds to a faster reaction rate.
Automated schemes combining quantum chemistry can predict reaction rate coefficients, which are supplied in formats suitable for kinetic simulations (e.g., ChemKin format). d-nb.info DFT calculations are widely used to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. rsc.org For example, in palladium-catalyzed cross-coupling reactions of dihalopyridines, DFT studies have been used to understand site-selectivity by comparing the activation energies for oxidative addition at different C-halogen bonds. researchgate.net For this compound, one could model a Suzuki or Buchwald-Hartwig coupling reaction to predict which of the two C-Br bonds would react preferentially and under what conditions. The rate constants (k) can be calculated using the Arrhenius equation, which incorporates the activation energy.
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are highly effective at predicting spectroscopic parameters, which can aid in the identification and characterization of compounds. researchgate.net The calculated spectra can be compared with experimental data to confirm the structure of a synthesized molecule.
NMR Spectroscopy Prediction
Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J) can be calculated with good accuracy. acs.org The process involves calculating the nuclear shielding tensors for the molecule, which are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, one would expect two signals in the ¹H NMR spectrum for the aromatic protons and two signals for the ethoxy group protons (a quartet and a triplet). In the ¹³C NMR spectrum, five signals for the pyridine ring carbons and two for the ethoxy group carbons would be expected. The predicted chemical shifts would be influenced by the electron-withdrawing bromine atoms and the electron-donating ethoxy group.
Table 2: Predicted NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-H / C6-H | 8.45 | - |
| C2 / C6 | - | 148.2 |
| C3 / C5 | - | 110.5 |
| C4 | - | 159.8 |
| O-CH₂-CH₃ | 4.15 (quartet) | 68.3 |
Note: These values are hypothetical, based on typical shifts for substituted pyridines and serve as an illustration of a computational prediction. The two pyridine proton environments (at C2 and C6) are chemically equivalent due to symmetry.
IR Spectroscopy Prediction
Infrared (IR) spectroscopy identifies molecular vibrations. DFT calculations can predict the vibrational frequencies and their corresponding intensities. researchgate.net These calculations help in assigning the peaks observed in an experimental IR spectrum to specific vibrational modes, such as C-H stretching, C=C/C=N ring stretching, or C-Br stretching. researchgate.net A comparison between experimental and scaled theoretical frequencies can provide strong evidence for a proposed structure. For halogenated molecules, the correlation between the C-X bond length and its stretching frequency is a key parameter of interest. mdpi.com
Table 3: Selected Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(C-H) | 3080 | Aromatic C-H stretch |
| ν(C-H) | 2985 | Aliphatic C-H stretch (CH₃) |
| ν(C-H) | 2950 | Aliphatic C-H stretch (CH₂) |
| ν(C=N/C=C) | 1540 | Pyridine ring stretch |
| ν(C-O-C) | 1245 | Asymmetric ether stretch |
| ν(C-Br) | 650 | C-Br stretch |
Note: These are illustrative values. Calculated frequencies are often systematically scaled to better match experimental data.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insight into conformational changes and molecular flexibility. acs.org For flexible molecules, MD is a powerful tool for exploring the potential energy surface and identifying low-energy conformers. nih.gov
For this compound, the primary source of conformational flexibility is the rotation around the C4-O and O-CH₂ bonds of the ethoxy group. The pyridine ring itself is rigid. An MD simulation would involve:
Defining a force field, which is a set of parameters describing the potential energy of the system.
Simulating the molecule's trajectory over time by solving Newton's equations of motion.
Analyzing the trajectory to identify the most populated (lowest energy) conformations.
The main goal would be to determine the preferred orientation of the ethoxy group relative to the pyridine ring. This is governed by steric hindrance and electronic interactions between the ethyl group and the adjacent bromine atoms. The conformational analysis can be simplified to a potential energy scan, where the energy of the molecule is calculated as a function of the dihedral angle C3-C4-O-CH₂.
Table 4: Relative Energy of Conformers based on Dihedral Angle Scan
| Dihedral Angle (C3-C4-O-CH₂) | Relative Energy (kcal/mol) | Conformation Description |
| 0° | +3.5 | Eclipsed (Ethyl group over C3) |
| 60° | +0.8 | Gauche |
| 90° | 0.0 | Perpendicular (Lowest energy) |
| 120° | +0.9 | Gauche |
| 180° | +4.0 | Eclipsed (Ethyl group over C5) |
Note: The values are hypothetical, illustrating that the sterically least hindered conformation, where the ethyl group is perpendicular to the pyridine ring, is expected to be the most stable.
Such simulations are crucial for understanding how the molecule might fit into a protein's active site or pack in a crystal lattice. nih.govmdpi.com
Applications of 3,5 Dibromo 4 Ethoxypyridine As a Synthetic Building Block
Synthesis of Diverse Functionalized Pyridine (B92270) Derivatives
The core utility of 3,5-dibromo-4-ethoxypyridine lies in its capacity to serve as a scaffold for producing diverse, highly substituted pyridine derivatives. The two bromine atoms at the 3 and 5 positions are prime sites for various cross-coupling reactions, allowing for the sequential and regioselective introduction of different substituents.
Research into related di-substituted pyridines demonstrates the general strategies that can be employed. For instance, methods for the regioselective difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates have been developed, leading to various 2,3,4-trisubstituted pyridines. rsc.orgrsc.org This approach involves regioselective lithiation followed by treatment with organomagnesium halides to generate a pyridyne intermediate, which is then trapped with electrophiles. rsc.orgrsc.org While this specific example starts with a different halogen and substitution pattern, the principles of creating polyfunctionalized pyridines are applicable.
Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are standard methods for functionalizing brominated pyridines. researchgate.net These reactions would allow for the introduction of aryl, heteroaryl, or alkyl groups at the 3 and 5 positions of the this compound core. The synthesis of unsymmetrical 3,5-disubstituted pyridylpiperazines from tribromopyridine highlights the potential for regioselective cross-coupling reactions on polyhalogenated pyridines. researchgate.net
While extensive research specifically detailing the synthesis of a wide array of derivatives from this compound is not widely available in public literature, the known reactivity of the dibromopyridine moiety suggests its significant potential in this area.
Role as an Intermediate in Pharmaceutical Agent Synthesis
Halogenated pyridines are crucial intermediates in the pharmaceutical industry due to their prevalence in the structures of many bioactive molecules. The pyridine ring is a common feature in drug candidates, and the ability to functionalize it at specific positions is key to tuning pharmacological properties.
The synthesis of 3,5-disubstituted pyridines is relevant to the creation of inhibitors for enzymes such as human aldosterone (B195564) synthase (CYP11B2). A patent describes the production of 3,5-disubstituted pyridines, which, when attached to other skeletal structures, can act as such inhibitors. google.com The synthetic routes outlined in this patent involve sequential Suzuki couplings on a dibromopyridine core to introduce different aryl or heteroaryl groups. google.com This demonstrates a direct application pathway for di-halogenated pyridine scaffolds in creating medicinally relevant compounds. While the patent does not exclusively name this compound, the general class of compounds is highly relevant.
The synthesis of 3,5-dibromo-4-aminopyridine, a closely related compound, is noted as an important intermediate for the natural product Desmopyridine, highlighting the value of this substitution pattern in accessing biologically active natural products. google.com
The development of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. Bioactive scaffolds provide a structural framework that can be decorated with various functional groups to optimize interactions with biological targets. nih.govthno.orgmdpi.comnih.govmdpi.com 3,5-Dihalo-4-alkoxypyridines represent a class of scaffolds that can be used to generate libraries of compounds for screening against various diseases.
For instance, the synthesis of pyrazoline derivatives, another class of heterocyclic compounds, has been shown to yield molecules with significant anticonvulsant activity. ijper.org The general principle of using a core heterocyclic structure and modifying its substituents to enhance biological activity is directly applicable to derivatives of this compound.
While specific examples of large-scale drug discovery programs using this compound as the primary scaffold are not detailed in the available literature, its structural motifs are consistent with those used in the generation of novel therapeutic agents.
Utilization in Advanced Materials Chemistry
Functionalized pyridines and their derivatives are of growing interest in the field of materials science, particularly for applications in electronics and photonics.
Pyridine-containing compounds are widely used in the development of organic light-emitting diodes (OLEDs) as components of emitters, host materials, or electron-transport layers. justia.comgoogle.comgoogle.com The electronic properties of these materials can be finely tuned by modifying the substituents on the pyridine ring.
There is no specific information in the reviewed literature or patents indicating the use of this compound in the synthesis of materials for OLEDs or other electronic devices. The research in this area tends to focus on more complex, often conjugated, pyridine derivatives. While the dibromo-functionality allows for the introduction of groups that could lead to electronically active materials, there are no current, publicly documented examples of this application for this specific compound.
Liquid Crystals and Optoelectronic Applications
While direct applications of this compound in final liquid crystal or optoelectronic devices are not extensively documented, its structural motifs are characteristic of precursors used in these fields. Various alkoxypyridines are known components in the formulation of liquid crystals and electronic materials. researchgate.net The true value of this compound lies in its role as a synthetic intermediate, where the dibromo-substituted pyridine core is a key component for constructing larger, functional molecules.
The bromine atoms at the 3- and 5-positions are ideal reactive handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. fishersci.se These reactions are fundamental for creating the extended π-conjugated systems that are essential for the properties of many optoelectronic and liquid crystalline materials. nih.gov For instance, the synthesis of 3,5-bis(4-formylphenyl)pyridine, a precursor for optoelectronic materials, uses 3,5-dibromopyridine (B18299) as the starting scaffold. Similarly, other isomers like 2,6-dibromopyridine (B144722) undergo Sonogashira coupling to produce 2,6-bis(2-aniloethynyl)pyridine cores, which exhibit interesting photophysical properties for potential optoelectronic applications. nih.gov
The 4-ethoxy group in this compound can subtly influence the properties of the final material, affecting solubility, molecular packing, and the electronic nature of the pyridine ring, which are critical parameters in the performance of liquid crystals and organic electronics. researchgate.net The synthesis of various D–A–D (Donor-Acceptor-Donor) type optoelectronic compounds has been reported starting from substituted dibromopyridines, highlighting the utility of this class of compounds in the field. mdpi.com
Table 1: Examples of Dibromopyridine Derivatives in Optoelectronic Material Synthesis This table is interactive. Click on the headers to sort.
| Precursor | Reaction Type | Resulting Structure/Application | Reference |
|---|---|---|---|
| 3,5-Dibromopyridine | Suzuki Coupling | 3,5-Bis(4-formylphenyl)pyridine (Precursor for Covalent Organic Frameworks and optoelectronics) | |
| 2,6-Dibromopyridine | Sonogashira Coupling | 2,6-Bis(2-aniloethynyl)pyridine cores (Photoluminescent scaffolds) | nih.gov |
| 5,5'-Dibromo-2,2'-bipyridine | Ligand Synthesis | Ruthenium (Ru) and Iridium (Ir) complexes for OLEDs and DSSCs | ossila.com |
| 3,4-diamino-2,5-dibromopyridine | Condensation, Suzuki Coupling | D–A–D type compounds for photoelectric applications | mdpi.com |
Precursors for Organometallic Complexes and Catalytic Ligands
The utility of this compound as a precursor for organometallic complexes and catalytic ligands is well-established through studies on its parent compound, 3,5-dibromopyridine. fishersci.selookchem.com Organometallic chemistry involves compounds with metal-carbon bonds, which are crucial in catalysis. wikipedia.org The pyridine scaffold is a classic ligand component, and the bromine atoms on 3,5-dibromopyridine serve as anchor points for constructing more elaborate ligand architectures through cross-coupling reactions. fishersci.semdpi.com
Detailed research has shown that 3,5-dibromopyridine itself can act as a ligand in catalytically active organometallic complexes. In a notable recent application, 3,5-dibromopyridine and its chloro-analogue were used as substrates in iridium-based catalyst systems for Signal Amplification By Reversible Exchange (SABRE). acs.orgwhiterose.ac.ukacs.org This hyperpolarization technique dramatically enhances NMR signals. acs.orgwhiterose.ac.ukacs.org In this process, the pyridine derivative directly coordinates to the iridium center, forming active catalyst complexes such as [IrCl(H)2(IMes)(3,5-dibromopyridine)2]. whiterose.ac.ukacs.org The formation and structure of these catalytically important species have been confirmed by NMR spectroscopy and X-ray crystallography. whiterose.ac.uk
Furthermore, Pd(0)-catalyzed cross-coupling reactions involving 3,5-dibromopyridine are explicitly used to prepare more complex ligands. fishersci.se For example, coupling with stannylated bipyridines can yield multidentate ligands designed for specific catalytic processes. fishersci.selookchem.com The 4-ethoxy group on the target molecule can further modulate the electronic properties of the pyridine nitrogen donor atom, influencing the stability and reactivity of the resulting metal complex.
Table 2: Use of 3,5-Dihalopyridines in Organometallic and Catalytic Systems This table is interactive. Click on the headers to sort.
| Compound | Metal/Catalyst System | Application/Complex Formed | Key Finding | Reference |
|---|---|---|---|---|
| 3,5-Dibromopyridine | Iridium (Ir) / [IrCl(COD)(IMes)] | SABRE Hyperpolarization | Forms active catalyst [IrCl(H)2(IMes)(substrate)2] for NMR signal enhancement. |
whiterose.ac.ukacs.org |
| 3,5-Dichloropyridine | Iridium (Ir) / [IrCl(COD)(IMes)] | SABRE Hyperpolarization | Acts as a substrate/ligand, boosting 1H, 13C, and 15N NMR signals significantly. | acs.org |
| 3,5-Dibromopyridine | Palladium (Pd(0)) | Ligand Synthesis | Used as a precursor in Pd-catalyzed cross-coupling to form more complex ligands. | fishersci.selookchem.com |
| 3,5-Dibromopyridine | Ni(NO3)2, Fe(NO3)3 | Metal-Organic Frameworks | Used to synthesize Pyridine-3,5-bis(phenyl-4-carboxylic acid) ligand for MOF construction. | rsc.org |
Integration into Supramolecular Chemistry Architectures
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. This compound is an excellent candidate for designing such architectures due to its capacity for forming highly directional halogen bonds. nih.govacs.org
A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the donor) is attracted to a nucleophilic region, such as the lone pair on a nitrogen atom (the acceptor). acs.orgnih.gov In this compound, the two bromine atoms serve as potential halogen bond donors, while the pyridine nitrogen atom acts as a halogen bond acceptor. nih.govacs.org This specific N···Br interaction is highly directional and has been shown to drive the self-assembly of dibromopyridine derivatives with complementary halogen bond donors/acceptors to form predictable, ordered structures like one-dimensional infinite chains. nih.gov
The strength and geometry of these halogen bonds can be fine-tuned by the electronic environment. acs.org The presence of the electron-donating ethoxy group at the 4-position of the pyridine ring can modulate the nucleophilicity of the nitrogen atom, thereby influencing the strength of the halogen bond it accepts. This allows for precise control over the topology and stability of the resulting supramolecular network. Researchers have successfully predicted and constructed cocrystals and other self-assembled architectures based on these principles, demonstrating the power of using substituted dihalopyridines as programmable building blocks in crystal engineering. nih.gov
Table 3: Supramolecular Interactions Involving Dihalopyridine Motifs This table is interactive. Click on the headers to sort.
| Interacting Molecules | Key Interaction | Resulting Architecture | Significance | Reference |
|---|---|---|---|---|
| Dibromotetrafluorobenzene + Dipyridyl derivatives | N···Br Halogen Bond | 1D Infinite Chains (Cocrystals) | Demonstrates selective and directional self-assembly programmed by module geometry. | nih.gov |
| 3,5-Dibromopyridine + Various Amines | Charge-transfer (related to halogen bonding) | Molecular Complexes | NQR studies confirm charge-transfer phenomena in complex formation. | acs.org |
| 2,2′-Bipyridine derivatives + Perfluorinated iodobenzenes | I···N or Br···N Halogen Bond | 0D (Discrete), 1D (Chains), 2D (Layered) | Shows how substituents on the pyridine ring affect halogen bond formation and final structure. | nih.gov |
| 4-Methoxypyridine N-oxide + Silver(I) salts | N-O···Ag Coordination, Hydrogen Bonds | 3D Supramolecular Frameworks | Pyridine derivatives act as versatile building blocks in complex supramolecular assemblies. | researchgate.net |
Future Research Directions and Emerging Opportunities
Development of More Sustainable and Environmentally Benign Synthetic Routes
The future of chemical manufacturing hinges on the development of sustainable and green synthetic methodologies. For 3,5-Dibromo-4-ethoxypyridine, current synthetic approaches often involve multi-step processes that may utilize harsh reagents and generate significant waste. Future research should prioritize the development of more eco-friendly routes. This could involve exploring catalytic C-H activation and halogenation of a 4-ethoxypyridine (B3339012) precursor, thereby reducing the need for stoichiometric brominating agents. Additionally, investigating the use of greener solvents, such as ionic liquids or supercritical fluids, and developing processes with higher atom economy will be crucial. A key goal would be to minimize the formation of byproducts and facilitate easier purification, contributing to a more sustainable chemical industry.
Exploration of Novel Reactivity and Transformation Pathways
The reactivity of this compound is an area ripe for discovery. Research has indicated that it likely serves as an intermediate in amination reactions that proceed through a highly reactive aryne known as 5-bromo-4-ethoxy-2,3-pyridyne. scribd.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net The deliberate generation of this pyridyne intermediate from this compound could unlock a variety of novel transformations, including cycloadditions and nucleophilic additions, to create complex, functionalized pyridine (B92270) scaffolds.
Furthermore, the phenomenon known as the "halogen dance" reaction, a base-catalyzed intramolecular migration of a halogen atom, is a significant area for exploration. researchgate.netresearchgate.net Investigating the potential for this compound to undergo a halogen dance could lead to the regioselective synthesis of other, difficult-to-access, substituted bromopyridines. Such isomerizations would provide powerful tools for diversifying the range of available pyridine-based building blocks.
Application in Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, reproducibility, and scalability. The reactive intermediates often associated with the chemistry of this compound, such as organolithium species and pyridynes, are often short-lived and challenging to handle in batch reactors. Flow microreactors provide a platform to safely generate and immediately use these transient species. researchgate.net Future research should focus on adapting the chemistry of this compound to flow systems. This would enable the controlled, on-demand synthesis of derivatives and could be integrated into automated synthesis platforms for rapid library generation and reaction optimization.
Advanced Computational Modeling for Predicting Novel Transformations and Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity. researchgate.net Applying advanced computational models to this compound can provide deep insights into its electronic structure, potential energy surfaces, and reaction mechanisms. Future research should leverage DFT to:
Model the energetics of pyridyne formation.
Predict the regioselectivity of nucleophilic attack on the pyridyne intermediate.
Simulate the pathways and transition states of potential halogen dance reactions. researchgate.netresearchgate.net
Predict physical and spectroscopic properties to aid in the characterization of novel products.
Such predictive modeling can guide experimental design, saving time and resources while accelerating the discovery of new reactions and applications.
Expanding Utility in Catalysis and Asymmetric Synthesis
Halogenated pyridines are valuable precursors for the synthesis of ligands used in transition metal catalysis. The two bromine atoms on this compound offer orthogonal handles for functionalization, allowing for the stepwise introduction of phosphine (B1218219), amine, or other coordinating groups. This could lead to the development of novel bidentate or pincer-type ligands for various catalytic applications, including cross-coupling reactions and hydrogenations. The synthesis of terpyridine derivatives from bromopyridines for use in ruthenium complexes highlights this potential. researchgate.net Furthermore, incorporating chirality into these ligands could open pathways for asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals.
Integration into Complex Natural Product Total Synthesis
The strategic use of halogenated heterocycles is a recurring theme in the total synthesis of complex natural products. The halogen dance reaction, a potential transformation for this compound, has already been featured in the synthesis of natural products like atpenin A5 and lamellarins. researchgate.net The unique substitution pattern of this compound makes it an attractive starting material or intermediate for constructing the core structures of various alkaloids and other bioactive molecules. Future work in total synthesis could exploit its reactivity to forge key bonds and install functionality in a controlled manner, streamlining the construction of intricate molecular architectures.
Investigation of Bio-orthogonal and Click Chemistry Applications
Bio-orthogonal chemistry involves reactions that can proceed within living systems without interfering with native biochemical processes. The pyridyne intermediate, accessible from this compound, is a strained alkyne. Strained alkynes are well-known participants in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of click chemistry. This presents a speculative but exciting opportunity to develop this compound as a precursor to bio-orthogonal probes. By generating the pyridyne in situ, it could potentially be used to label biomolecules containing azide (B81097) groups. The bromine atoms also provide handles for attaching reporter tags such as fluorophores or affinity labels, making this compound a potential platform for developing novel chemical biology tools.
Data Tables
Table 1: Summary of Emerging Research Opportunities for this compound
| Research Area | Key Objective | Potential Methodologies | Expected Outcome |
| Sustainable Synthesis | Reduce environmental impact of production. | Catalytic C-H bromination, green solvents, atom economy principles. | Eco-friendly, cost-effective synthetic routes. |
| Novel Reactivity | Discover new chemical transformations. | Pyridyne generation, halogen dance reactions, cycloadditions. | Access to novel functionalized pyridine building blocks. |
| Flow Chemistry | Enable safer and more efficient synthesis. | Microreactor technology, automated synthesis platforms. | Controlled generation of reactive intermediates and scalable production. |
| Computational Modeling | Predict and guide experimental work. | Density Functional Theory (DFT) calculations. | Mechanistic insights and prediction of reactivity and properties. |
| Catalysis | Develop new ligands and catalysts. | Functionalization to form phosphine or amine ligands for metal complexes. | Novel catalysts for cross-coupling and asymmetric synthesis. |
| Natural Product Synthesis | Use as a key building block in total synthesis. | Strategic application in constructing complex molecular cores. | Efficient synthesis of bioactive natural products. |
| Bio-orthogonal Chemistry | Develop tools for chemical biology. | In situ generation of pyridyne for strain-promoted click reactions. | Novel probes for labeling and studying biomolecules. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
